molecular formula C6H12N2O4 B3034760 3,4-Diaminohexanedioic acid CAS No. 219665-74-4

3,4-Diaminohexanedioic acid

Cat. No. B3034760
Key on ui cas rn: 219665-74-4
M. Wt: 176.17 g/mol
InChI Key: XOFNXSWYDCHHIL-UHFFFAOYSA-N
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Patent
US06458980B1

Procedure details

The bicyclic dilactam of 3,4-diamino-1,6-hexanedioic acid was synthesised via the diamide of muconic acid (2,4-hexadiene-1,6-dioic acid) essentially as outlined by Köhl in Berichte 35, 173 (1903). In a modification of Köhl's procedure, the dimethylester of trans, trans-muconic acid (13.6 g=0.080 mole) was autoclaved for 5 hours at 150° C. with 60 ml 32% aqueous ammonia. The resulting solution on evaporation and cooling yielded 1.40 g of crystalline dilactam.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dimethylester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.6 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[N:2](C(N=NC(N(C)C)=O)=O)C.[C:13]([OH:22])(=[O:21])/[CH:14]=[CH:15]/[CH:16]=[CH:17]/[C:18]([OH:20])=[O:19].[NH3:23]>>[NH2:23][CH:16]([CH:15]([NH2:2])[CH2:14][C:13]([OH:22])=[O:21])[CH2:17][C:18]([OH:20])=[O:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C(=O)N=NC(=O)N(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C=C\C(=O)O)(=O)O
Step Two
Name
dimethylester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
13.6 g
Type
reactant
Smiles
C(\C=C\C=C\C(=O)O)(=O)O
Name
Quantity
60 mL
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solution on evaporation
TEMPERATURE
Type
TEMPERATURE
Details
cooling

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)C(CC(=O)O)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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